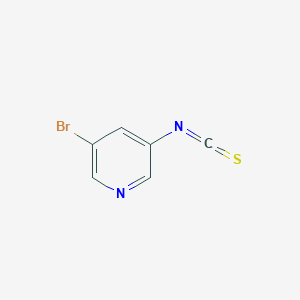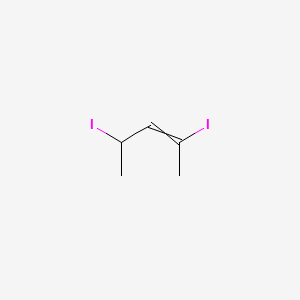
Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate is an organic compound that belongs to the class of dioxoles Dioxoles are heterocyclic compounds containing a dioxole ring, which is a five-membered ring with two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate typically involves the reaction of benzyl alcohol with 5-ethyl-2-oxo-1,3-dioxole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 5-Methyl-2-oxo-1,3-dioxole-4-carboxylate
- Benzyl 5-Propyl-2-oxo-1,3-dioxole-4-carboxylate
- Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate
Uniqueness
Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C13H12O5 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
benzyl 5-ethyl-2-oxo-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-2-10-11(18-13(15)17-10)12(14)16-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
WUKGVTQEMCMRPI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)






![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)


![1-Oxaspiro[5.7]tridecan-4-ol](/img/structure/B15332925.png)

![2-Chlorothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B15332934.png)

